molecular formula C17H11FO5 B5713013 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 137988-09-1

3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5713013
CAS RN: 137988-09-1
M. Wt: 314.26 g/mol
InChI Key: PZECMCKZOOZRSV-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate, also known as FPOCA, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. FPOCA is a chromene derivative that has been synthesized through a multistep process involving several chemical reactions. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle progression.
Biochemical and Physiological Effects:
3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has also been found to exhibit antibacterial and antifungal activities. In addition, 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is its potential use in the development of new anticancer drugs and antibiotics. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit potent anticancer and antibacterial activities, making it a promising candidate for further investigation. However, one of the limitations of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. One area of interest is the development of new anticancer drugs and antibiotics based on the structure of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. Another area of interest is the investigation of the mechanism of action of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to investigate the pharmacokinetics and toxicology of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate, which may be important for its clinical development.

Synthesis Methods

The synthesis of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves several steps, starting with the reaction of 4-fluorophenol with ethyl 2-bromoacetate to form 4-fluorophenyl 2-bromoacetate. The next step involves the reaction of 4-fluorophenyl 2-bromoacetate with 4-hydroxycoumarin in the presence of a base to form 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. The final product is purified using column chromatography to obtain pure 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate.

Scientific Research Applications

3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit anticancer properties. Studies have shown that 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[3-(4-fluorophenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZECMCKZOOZRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160434
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-fluorophenoxy)-

CAS RN

137988-09-1
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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